Methyl 2-(1-amino-2-methylcyclohexyl)acetate
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Overview
Description
Methyl 2-(1-amino-2-methylcyclohexyl)acetate is an organic compound with the molecular formula C10H19NO2 It is a derivative of cyclohexane, featuring an amino group and a methyl group attached to the cyclohexane ring, along with a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1-amino-2-methylcyclohexyl)acetate typically involves the reaction of 2-methylcyclohexanone with methylamine, followed by esterification with methanol. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the formation of the desired product. The process can be summarized as follows:
Formation of the intermediate: 2-methylcyclohexanone reacts with methylamine to form 2-(1-amino-2-methylcyclohexyl)acetone.
Esterification: The intermediate is then esterified with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1-amino-2-methylcyclohexyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the amino group.
Major Products Formed
Oxidation: Nitro or imine derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or amides.
Scientific Research Applications
Methyl 2-(1-amino-2-methylcyclohexyl)acetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(1-amino-2-methylcyclohexyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active amino compound, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1-amino-2-cyclohexyl)acetate
- Methyl 2-(1-amino-3-methylcyclohexyl)acetate
- Methyl 2-(1-amino-4-methylcyclohexyl)acetate
Uniqueness
Methyl 2-(1-amino-2-methylcyclohexyl)acetate is unique due to the specific positioning of the amino and methyl groups on the cyclohexane ring, which can influence its chemical reactivity and interactions with biological targets. This unique structure can lead to distinct properties and applications compared to its similar compounds.
Biological Activity
Methyl 2-(1-amino-2-methylcyclohexyl)acetate is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an amino group and an ester group, which contribute to its diverse chemical reactivity and biological interactions. Its molecular formula is C10H19NO2, indicating a structure that includes a cyclohexyl ring with a methyl substituent and an amino group.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The ester moiety can undergo hydrolysis, releasing the active form, which may engage in biochemical pathways relevant to therapeutic effects. The amino group facilitates hydrogen bonding, enhancing the compound's affinity for biological targets.
Pharmacological Properties
Research indicates that this compound may exhibit several pharmacological properties:
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory activity, making it a candidate for treating conditions characterized by inflammation.
- Analgesic Properties : The compound may also possess analgesic effects, which could be beneficial in pain management therapies.
Interaction with Biological Targets
This compound has been studied for its interactions with specific proteins involved in drug transport and metabolism:
- P-glycoprotein (P-gp) : In vitro assays have shown that compounds similar to this compound can modulate P-glycoprotein activity, influencing drug absorption and efflux mechanisms . This interaction is critical as P-gp plays a significant role in multidrug resistance in cancer therapy.
Case Studies
Several studies have investigated the biological activity of compounds related to this compound:
- Tumor Growth Inhibition : A study demonstrated that derivatives of this compound reduced tumor volume and weight in murine models without significant side effects. The mechanism was linked to the modulation of ATPase activity associated with P-gp .
- Enzymatic Activity : In enzymatic assays, this compound was tested as a substrate or inhibitor for various enzymes. Results indicated that it could influence enzyme kinetics significantly, suggesting potential applications in drug design.
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key differences:
Compound Name | Molecular Formula | Key Biological Activity |
---|---|---|
This compound | C10H19NO2 | Potential anti-inflammatory and analgesic |
Ethyl 2-(1-amino-2-methylcyclopentyl)acetate | C11H21NO2 | Modulates P-glycoprotein activity |
Methyl 2-amino-3-methylcyclohexyl acetate | C10H19NO2 | Exhibits diverse enzymatic interactions |
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
methyl 2-(1-amino-2-methylcyclohexyl)acetate |
InChI |
InChI=1S/C10H19NO2/c1-8-5-3-4-6-10(8,11)7-9(12)13-2/h8H,3-7,11H2,1-2H3 |
InChI Key |
RUVZBTIAPZOJOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1(CC(=O)OC)N |
Origin of Product |
United States |
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